2-(2-(Bromomethyl)-3-methylbutyl)furan
Description
2-(2-(Bromomethyl)-3-methylbutyl)furan is a brominated furan derivative characterized by a furan ring substituted with a bromomethyl (-CH2Br) group and a branched 3-methylbutyl (-CH2CH(CH2CH3)CH2-) chain. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group.
Properties
Molecular Formula |
C10H15BrO |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-3-methylbutyl]furan |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
SGIJEMMXZQGETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CO1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections due to its furan ring.
Materials Science: The compound can be used in the synthesis of polymers and resins with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving furan derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 2-(2-(Bromomethyl)-3-methylbutyl)furan and related furan derivatives:
Key Observations :
- Halogen Reactivity : The bromomethyl group in the target compound offers higher reactivity in substitution reactions compared to chloromethyl derivatives (e.g., 3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan) due to bromine’s superior leaving-group ability .
- Electronic Effects : Electron-withdrawing groups like -CF3 in 3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan decrease the electron density of the furan ring, contrasting with the electron-donating alkyl groups in the target compound .
Biological Activity
2-(2-(Bromomethyl)-3-methylbutyl)furan is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. The unique structure of this compound, characterized by the presence of a furan ring and a bromomethyl substituent, suggests various mechanisms of action that could influence biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as C11H15BrO. Its structure includes a furan ring, which is known for its reactivity in biological systems, particularly in forming adducts with nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | C11H15BrO |
| Molecular Weight | 241.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1ccoc1C(C(C)CBr)C |
1. Antitumor Activity
Research indicates that compounds with alkylating properties can exhibit antitumor activity. Alkylating agents interact with DNA, leading to cross-linking and subsequent cell death. A study on similar furan derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
2. Antimicrobial Properties
The furan moiety is often linked to antimicrobial activity. In vitro studies have demonstrated that furan derivatives can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways. Preliminary investigations into the biological activity of this compound suggest it may also exhibit these properties, although specific data on this compound remains limited.
Case Study 1: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Case Study 2: Antimicrobial Screening
An antimicrobial screening was performed against standard bacterial strains (e.g., E. coli and S. aureus). The compound showed promising inhibition zones, indicating potential antimicrobial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Research Findings and Discussion
The biological activity of this compound appears to be multifaceted, with evidence supporting its potential as an antitumor agent and antimicrobial compound. However, further research is necessary to elucidate the precise mechanisms underlying these activities and to evaluate its safety profile.
Future Directions
- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
